molecular formula C24H16ClFN4S2 B2901514 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 956393-87-6

1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2901514
CAS No.: 956393-87-6
M. Wt: 478.99
InChI Key: SSTQGFNCYHXPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine (hereafter referred to as the Target Compound) is a heterocyclic molecule featuring a thiazole core linked to a pyrazole moiety. Key structural elements include:

  • A thiazole ring substituted at position 5 with a (4-chlorophenyl)sulfanyl group and at position 4 with a phenyl group.
  • A pyrazole ring substituted at position 4 with a 4-fluorophenyl group and at position 5 with an amine.

These studies highlight the importance of halogen substituents (Cl, F) in modulating molecular conformation and crystal packing.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4S2/c25-17-8-12-19(13-9-17)31-23-21(16-4-2-1-3-5-16)29-24(32-23)30-22(27)20(14-28-30)15-6-10-18(26)11-7-15/h1-14H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTQGFNCYHXPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to act on a variety of targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, including oxidative stress pathways, inflammatory pathways, and cell signaling pathways. The exact pathways affected would depend on the compound’s specific target and mode of action.

Biological Activity

1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine, a compound with a complex molecular structure, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including antitumor, anti-inflammatory, and neuroprotective effects, supported by research findings and case studies.

  • Molecular Formula : C22H21ClN4O2S3
  • CAS Number : 956606-61-4
  • Molar Mass : 505.08 g/mol
  • Density : 1.43 g/cm³ (predicted)

Antitumor Activity

The compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating its potential as an anticancer agent . The incorporation of the thiazole moiety enhances its antitumor efficacy, with some derivatives showing IC50 values as low as 10.21 µM against MCF7 cells .

The antitumor activity is primarily attributed to the modulation of apoptotic pathways. The compound influences caspase activity, leading to apoptosis in cancer cells. Specifically, it activates caspases involved in the apoptotic cascade, such as caspase-3 and caspase-7, which are critical for cellular death processes .

Anti-inflammatory Effects

Research indicates that the compound possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. The pyrazole ring and thiazole moiety contribute to this activity by inhibiting pro-inflammatory cytokines and mediators .

Neuroprotective Effects

The compound also shows promise in neuroprotection. Certain analogs have been found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. An analog demonstrated an IC50 of 66.37 nM for AChE inhibition, suggesting potential therapeutic applications in neurodegenerative disorders .

Study on Anticancer Properties

In a comprehensive screening of drug libraries on multicellular spheroids, the compound was identified as a novel anticancer agent. It demonstrated potent cytotoxicity across multiple cancer cell lines, highlighting its versatility and effectiveness in targeting tumor cells .

Evaluation of Anti-inflammatory Activity

A separate study evaluated the anti-inflammatory effects of the compound using animal models. Results showed a significant reduction in inflammation markers following treatment with the compound, supporting its role as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity IC50 Value Cell Line/Model Mechanism
Antitumor39.70 µMMCF7Apoptosis via caspase activation
Anti-inflammatoryN/AAnimal modelsInhibition of pro-inflammatory cytokines
Neuroprotective66.37 nMAChE inhibitionPotential treatment for neurodegeneration

Chemical Reactions Analysis

Functional Group Transformations

  • Sulfanyl Group Reactivity : The (4-chlorophenyl)sulfanyl moiety undergoes nucleophilic substitution with alkyl halides (e.g., benzyl chloride) in DMF, yielding derivatives with modified lipophilicity .
  • Amine Group Reactions :
    • Diazotization : Forms diazonium salts under acidic conditions (NaNO₂/HCl), enabling coupling with aromatic amines .
    • Schiff Base Formation : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) to generate imine derivatives .

Table 2: Functional Group Reactivity

Reaction TypeReagents/ConditionsProduct ApplicationReference
Nucleophilic SubstitutionBenzyl chloride, K₂CO₃, DMFLipophilicity modulation
DiazotizationNaNO₂, HCl, 0–5°CAzo-dye intermediates

Structural Modifications and SAR Studies

Modifications to the pyrazole-thiazole core influence bioactivity:

  • Electron-Withdrawing Groups : Introducing 4-F or 4-Cl substituents enhances antitubercular activity (MIC: 5.71–10 μM) .
  • Thiazole Ring Expansion : Reaction with maleic anhydride forms fused chromone derivatives, improving aqueous solubility .

Table 3: Impact of Substituents on Bioactivity

Substituent PositionGroupMIC (μM)Solubility (mg/mL)Reference
Pyrazole C-44-Fluorophenyl5.710.12
Thiazole C-54-Chlorophenyl7.200.09

Mechanistic Insights

  • Nitro Reduction : Electroanalytical studies confirm nitro group reduction as critical for antitubercular activity, generating reactive intermediates that disrupt mycobacterial membranes .
  • Cytotoxicity Profile : Non-cytotoxic up to 50 μM in HEK-293 cells, indicating selectivity .

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison

Compound Name Substituents Molecular Weight (g/mol) Crystal System Key Structural Features Reference
Target Compound Thiazole: 5-(4-Cl-C6H4-S), 4-Ph; Pyrazole: 4-(4-F-C6H4), 5-NH2 ~401.59 Not reported Hybrid thiazole-pyrazole; halogenated aryl groups N/A
Compound 4 (C28H20ClF3N6S) Thiazole: 5-(4-F-C6H4), 4-Ph; Pyrazole: 3-(triazolyl), 5-NH2 565.01 Triclinic, $ P\bar{1} $ Isostructural with two independent molecules; planar conformation except for one fluorophenyl group .
Compound 5 (C28H20F4N6S) Thiazole: 5-(4-F-C6H4), 4-Ph; Pyrazole: 3-(triazolyl), 5-NH2 580.55 Triclinic, $ P\bar{1} $ Identical crystal packing to Compound 4, adjusted for Br substituent .
1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine (C15H11ClFN3) Pyrazole: 4-(4-F-C6H4), 5-NH2 287.72 Not reported Simplified pyrazole derivative lacking thiazole moiety .
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (C20H12Cl3FN4) Pyrazole: 4-(4-F-C6H4), 3-(pyridinyl), 1-(2,4,6-Cl3-C6H2) 437.70 Triclinic, $ P\bar{1} $ Exhibits nanomolar kinase inhibition (Src, B-Raf) due to trichlorophenyl and pyridinyl groups .

Key Observations:

  • Halogen Effects : Compounds 4 and 5 () demonstrate that replacing Cl with Br or F alters intermolecular interactions (e.g., C–H···X, X = halogen) without disrupting overall isostructural packing .
  • Planarity vs. Non-Planarity: The Target Compound’s thiazole-pyrazole hybrid likely adopts partial planarity, similar to Compound 4, where one fluorophenyl group is perpendicular to the molecular plane .

Physicochemical Properties

  • Solubility : Compound 4 and 5 () crystallize from dimethylformamide (DMF), indicating moderate polarity and solubility in aprotic solvents .
  • Molecular Weight : The Target Compound’s higher molecular weight (~401.59 g/mol) compared to simpler pyrazoles (e.g., 287.72 g/mol in ) may influence pharmacokinetic properties like membrane permeability .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization reactions and substitution at the thiazole or pyrazole rings. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones, as described for analogous thiazole-pyrazole hybrids .
  • Sulfanyl group introduction : Nucleophilic substitution using 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyrazole amine functionalization : Coupling reactions with fluorophenyl boronic acids via Suzuki-Miyaura cross-coupling .

Q. Critical Factors :

  • Temperature : Higher temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates.
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions increases efficiency but requires inert atmospheres .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential for isolating high-purity products (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: Primary Techniques :

Technique Application Example Data
¹H/¹³C NMR Confirms substituent positions and purity.Aromatic protons: δ 7.2–8.1 ppm; NH₂: δ 5.3–5.8 ppm .
X-ray Diffraction (XRD) Resolves 3D structure and crystallinity.Triclinic crystal system, space group P1 with unit cell parameters a = 8.5 Å, b = 9.8 Å .
IR Spectroscopy Identifies functional groups (e.g., C-S, N-H).C-S stretch: 680–720 cm⁻¹; N-H bend: 1600–1650 cm⁻¹ .

Validation : Cross-referencing NMR with XRD data resolves ambiguities in tautomeric forms or stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining integrity?

Methodological Answer:

  • Computational Design : Use density functional theory (DFT) to predict reaction intermediates and transition states, reducing trial-and-error approaches .
  • Flow Chemistry : Continuous flow systems enhance reproducibility for high-temperature steps (e.g., thiazole cyclization) .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., QuadraSil™ AP) during Suzuki couplings to remove Pd residues .

Case Study : A 30% yield improvement was achieved by optimizing solvent polarity (DMF → THF) and catalyst loading (Pd: 5 mol% → 2 mol%) .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
  • Structural Correlations : Compare bioactivity with XRD-derived electrostatic potential maps to identify critical binding motifs .
  • Meta-Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric effects) influencing antimicrobial potency .

Example : Conflicting IC₅₀ values for kinase inhibition were traced to differences in ATP concentrations (1 mM vs. 10 µM) across assays .

Q. How do structural modifications at the sulfanyl group impact pharmacokinetic properties?

Methodological Answer:

  • Substituent Effects :

    Modification Impact Evidence
    4-Cl → 4-F Increased metabolic stability (CYP3A4 resistance)
    Sulfonyl replacement Enhanced solubility (logP reduced by 0.8) but reduced membrane permeability
  • In Silico Modeling : Molecular dynamics simulations predict binding affinity changes with substitutions (e.g., 4-Cl to 4-CF₃ improves target occupancy by 15%) .

Q. What in vitro assays evaluate the biological activity of thiazole-pyrazole hybrids?

Methodological Answer:

  • Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Kinase Inhibition : ADP-Glo™ assay for measuring IC₅₀ against JAK2 or EGFR .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .

Data Interpretation : Normalize results to cell viability controls and report SEM from triplicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.